molecular formula C12H15NO B15305448 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B15305448
M. Wt: 189.25 g/mol
InChI Key: DTKHZSVOVWOLCW-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C12H15NO It features a cyclopentyl group attached to an ethanone moiety, which is further connected to a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of cyclopentanone with 3-pyridinecarboxaldehyde in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an ethanol or methanol solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one: Similar structure but with the pyridinyl group at the 2-position.

    2-Cyclopentyl-1-(pyridin-4-yl)ethan-1-one: Similar structure but with the pyridinyl group at the 4-position.

    2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-cyclopentyl-1-pyridin-3-ylethanone

InChI

InChI=1S/C12H15NO/c14-12(8-10-4-1-2-5-10)11-6-3-7-13-9-11/h3,6-7,9-10H,1-2,4-5,8H2

InChI Key

DTKHZSVOVWOLCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)C2=CN=CC=C2

Origin of Product

United States

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